![molecular formula C25H24N4O3 B2705803 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1216979-00-8](/img/structure/B2705803.png)
2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a methoxy group, a tetrahydrofuran ring, and a cyclohexylphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: This step involves the reaction of cyclohexyl derivatives with the tetrahydrofuran ring, often using coupling agents such as carbodiimides.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Benzamide Moiety: This involves the reaction of the intermediate compound with benzoyl chloride or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
This compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for the targeting of specific enzymes or receptors, making it a candidate for creating drugs aimed at treating various diseases. For instance, the oxadiazole and pyridine components can interact with biological targets to modulate their activity, which is crucial in drug design and development.
Therapeutic Potential:
Research indicates that derivatives of this compound may have applications in treating conditions such as cancer and inflammatory diseases. The ability to inhibit or modulate enzyme activity suggests its use in developing therapies for conditions where enzyme dysregulation is a factor .
Materials Science
Electronic and Optical Properties:
The unique heterocyclic structure of this compound makes it suitable for applications in materials science. It can be used to develop new materials with specific electronic or optical properties. This includes potential uses in organic electronics, photonic devices, and sensors.
Nanotechnology:
In nanotechnology, this compound could be utilized to create nanomaterials with enhanced properties due to its complex structure. The integration of such compounds into nanostructures may lead to advancements in drug delivery systems and targeted therapies .
Organic Synthesis
Building Block for Complex Molecules:
As an intermediate in organic synthesis, this compound can facilitate the creation of more complex molecules. Its versatile structure allows chemists to modify it further to yield a variety of derivatives that may possess unique biological or chemical properties .
Synthetic Pathways:
The synthetic routes for producing this compound typically involve multi-step organic reactions. These include the preparation of the oxadiazole ring followed by coupling with pyridine derivatives and acylation with acetamide derivatives. Such synthetic strategies are essential for scaling up production while maintaining high yields and purity .
Summary Table of Applications
Field | Application |
---|---|
Medicinal Chemistry | Drug development targeting specific enzymes/receptors; potential therapies for cancer/inflammation |
Materials Science | Development of materials with unique electronic/optical properties; applications in nanotechnology |
Organic Synthesis | Intermediate for complex molecules; versatile building block in synthetic pathways |
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds like N-methylbenzamide and 2-bromo-N-methylbenzamide share structural similarities but differ in their functional groups and biological activities.
Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring, such as tetrahydrofuran-3-yl carbamates, exhibit similar chemical properties but may have different biological effects.
Uniqueness
2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in various fields of research.
Biological Activity
The compound 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N4O3, with a molecular weight of approximately 420.47 g/mol. The structure includes a dihydropyridine moiety, an oxadiazole ring, and various aromatic groups which contribute to its chemical behavior and biological activity.
Property | Value |
---|---|
Molecular Formula | C24H24N4O3 |
Molecular Weight | 420.47 g/mol |
IUPAC Name | This compound |
LogP | 3.5 |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the oxadiazole ring through cyclization reactions involving hydrazides.
- Construction of the dihydropyridine framework via condensation reactions.
- Final acylation to introduce the acetamide functionality.
Anticancer Properties
Research indicates that compounds featuring oxadiazole and dihydropyridine moieties exhibit significant anticancer activities. A study demonstrated that derivatives similar to this compound showed inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can reduce inflammation markers in vitro and in vivo models by inhibiting key enzymes involved in inflammatory processes such as COX and LOX.
Antimicrobial Activity
Preliminary evaluations suggest that the compound exhibits antimicrobial properties against a range of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds derived from oxadiazole derivatives. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory properties, researchers found that compounds with similar structural features inhibited TNF-alpha production in macrophages, leading to reduced inflammation in animal models .
Properties
IUPAC Name |
2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16(2)18-8-11-21(12-9-18)26-22(30)15-29-14-20(10-13-23(29)31)25-27-24(28-32-25)19-6-4-17(3)5-7-19/h4-14,16H,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRHZAFOEFKPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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